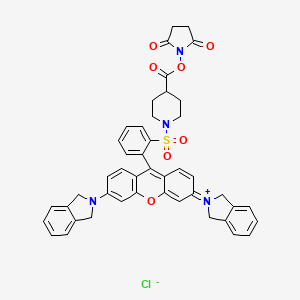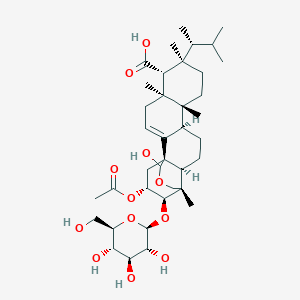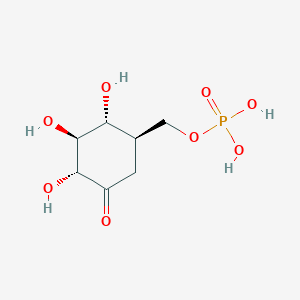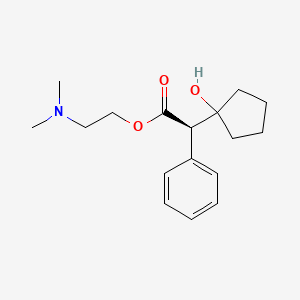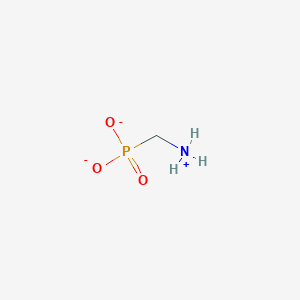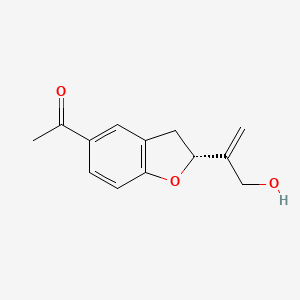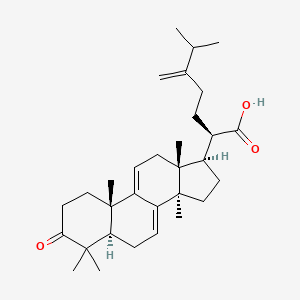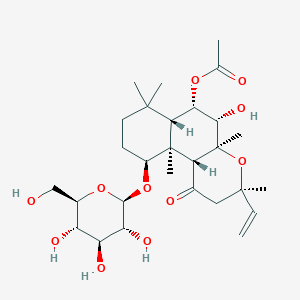![molecular formula C17H28O B1262831 2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)
2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol is a tertiary alcohol and a cyclohexenylalkanol. It has a role as a fragrance. It contains a campholenic cyclohexenyl group. It derives from a hydride of a cyclopentene.
Applications De Recherche Scientifique
Catalysis and Stereochemistry
The compound has been studied in the context of catalysis, particularly in the reduction of substituted cyclohexanones to alcohols. Research by Henbest and Zurquiyah (1974) demonstrated that substituted cyclohexanones, including trimethyl variants, are reduced to alcohols when heated with propan-2-ol in the presence of metal catalysts, with ruthenium being particularly effective. This process shows dependency on the metal used and involves kinetic and equilibrium control (Henbest & Zurquiyah, 1974).
Organic Synthesis
In organic synthesis, the compound has been used in the formation of various chemical structures. For instance, Gassman and Gremban (1984) demonstrated the use of adjacent hydroxyl, trimethylsiloxyl, and acetoxyl groups for complete control over the regiospecificity of epoxide openings. They showed that cyclohex-2-en-R*-1-ol can be converted into 3-aminocyclohexan-1,2-diol (Gassman & Gremban, 1984).
Microbiological Transformations
Siewiński et al. (1979) explored the microbiological reduction of racemic 1-(2',2',3'-trimethyl-cyclopent-3'-enyl)propan-2-one and its butan-2-one variant by Rhodotorula mucilaginosa. They found that both enantiomers of the compound are reduced stereospecifically to corresponding alcohols, demonstrating the substrate selectivity in these reactions (Siewiński et al., 1979).
Photochemistry
Cookson and Rogers (1974) studied the photochemical reactions of βγ-unsaturated ketones, including compounds similar to 2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol. They observed that on UV irradiation, these compounds undergo various chemical transformations, indicating their potential application in photochemical studies (Cookson & Rogers, 1974).
Bioactive Properties and Chemical Synthesis
Litzenburger and Bernhardt (2016) discussed the bioactive properties of hydroxylated isoprenoids and norisoprenoids, including compounds structurally related to 2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol. Their research emphasized the efficient oxidation of such compounds by cytochromes P450, highlighting the relevance in chemical synthesis and bioactive applications (Litzenburger & Bernhardt, 2016).
Propriétés
Nom du produit |
2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol |
|---|---|
Formule moléculaire |
C17H28O |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
2-[3-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]propan-2-ol |
InChI |
InChI=1S/C17H28O/c1-12-9-10-15(16(12,2)3)13-7-6-8-14(11-13)17(4,5)18/h7,9,14-15,18H,6,8,10-11H2,1-5H3 |
Clé InChI |
OKPMYXNNCIXWPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)C2=CCCC(C2)C(C)(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7R,13S)-6-[(2S)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1262749.png)
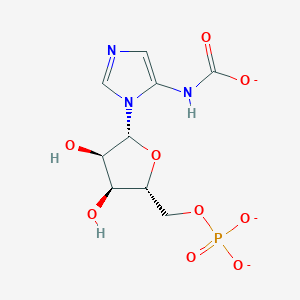
![UDP-2,3-bis[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine](/img/structure/B1262753.png)

